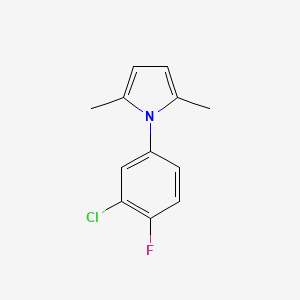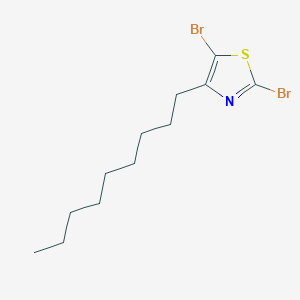
3-Pentenyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is also known by its IUPAC name, (2E)-5-(pentyloxy)-2-pentene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 3-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the alkoxide ion derived from pentanol reacting with 3-pentenyl bromide under basic conditions.
Industrial Production Methods
Industrial production of ethers often involves catalytic processes. For example, the alkoxymercuration of alkenes can be used, where an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride to yield the ether .
Chemical Reactions Analysis
Types of Reactions
3-Pentenyl pentyl ether can undergo various chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for simple ethers.
Cleavage: The most common reaction of ethers is the cleavage of the C–O bond using strong acids.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen can be used.
Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used.
Major Products
Oxidation: Can lead to the formation of peroxides.
Cleavage: Typically results in the formation of alcohols and alkyl halides.
Scientific Research Applications
3-Pentenyl pentyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of fragrances and flavorings.
Mechanism of Action
The mechanism by which 3-Pentenyl pentyl ether exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with lipid membranes, altering their properties and affecting membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Tetrahydrofuran (THF): A cyclic ether used as a solvent.
Anisole: An aromatic ether with a methoxy group attached to a benzene ring.
Uniqueness
3-Pentenyl pentyl ether is unique due to its structure, which includes both a pentyl and a pentenyl group. This gives it distinct chemical properties and reactivity compared to simpler ethers like diethyl ether or cyclic ethers like THF.
Properties
CAS No. |
56052-85-8 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-[(E)-pent-3-enoxy]pentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3+ |
InChI Key |
GBYNWEOXXXGROF-HWKANZROSA-N |
Isomeric SMILES |
CCCCCOCC/C=C/C |
Canonical SMILES |
CCCCCOCCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


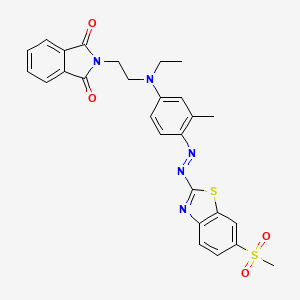
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)
![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
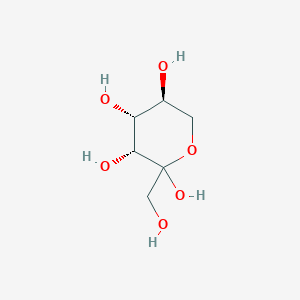
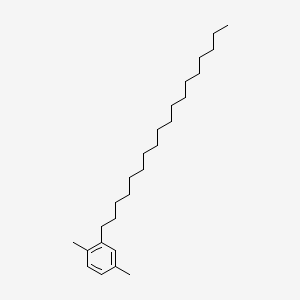
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
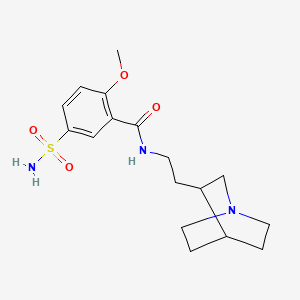
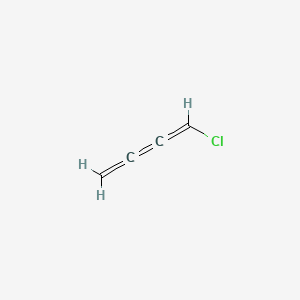
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)

